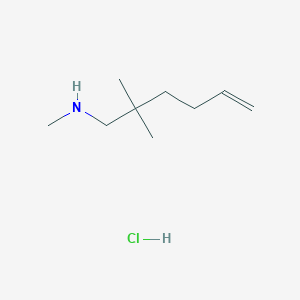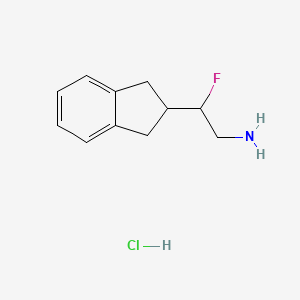![molecular formula C11H22N2O2 B1485415 trans-2-[4-(2-Hydroxypropyl)piperazin-1-yl]cyclobutan-1-ol CAS No. 2166500-34-9](/img/structure/B1485415.png)
trans-2-[4-(2-Hydroxypropyl)piperazin-1-yl]cyclobutan-1-ol
Übersicht
Beschreibung
Trans-2-[4-(2-Hydroxypropyl)piperazin-1-yl]cyclobutan-1-ol, also known as trans-2-HPPCB, is an organic compound that has been studied for its potential applications in various scientific research fields. It is a cyclic molecule composed of four carbon atoms and two nitrogen atoms, with a hydroxypropyl group attached to one of the nitrogen atoms. Trans-2-HPPCB has been studied for its unique properties, such as its ability to act as a chiral building block, its solubility in a variety of organic solvents, and its high stability in aqueous solutions.
Wissenschaftliche Forschungsanwendungen
Trans-2-HPPCB has been studied for its potential applications in various scientific research fields. It has been used as a chiral building block in the synthesis of chiral compounds, and as a solubilizing agent in the synthesis of water-soluble compounds. It has also been used as a ligand in the synthesis of metal complexes, as a catalyst in the synthesis of organic compounds, and as a reagent in the synthesis of polymers.
Wirkmechanismus
Trans-2-HPPCB has been studied for its mechanism of action in various scientific research fields. It has been shown to act as a chiral building block in the synthesis of chiral compounds, and as a solubilizing agent in the synthesis of water-soluble compounds. It has also been shown to act as a ligand in the synthesis of metal complexes, as a catalyst in the synthesis of organic compounds, and as a reagent in the synthesis of polymers.
Biochemical and Physiological Effects
Trans-2-HPPCB has been studied for its biochemical and physiological effects in various scientific research fields. It has been shown to have an inhibitory effect on the enzyme cyclooxygenase-2 (COX-2), which is involved in the synthesis of prostaglandins and thromboxanes. It has also been shown to have an inhibitory effect on the enzyme acetylcholinesterase (AChE), which is involved in the breakdown of the neurotransmitter acetylcholine. In addition, trans-2-[4-(2-Hydroxypropyl)piperazin-1-yl]cyclobutan-1-olB has been found to be an effective antioxidant, and has been shown to inhibit the growth of certain types of cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
Trans-2-HPPCB has several advantages for use in laboratory experiments. It is highly soluble in a variety of organic solvents, and is highly stable in aqueous solutions. It is also relatively inexpensive and easily accessible. However, there are some limitations to the use of trans-2-[4-(2-Hydroxypropyl)piperazin-1-yl]cyclobutan-1-olB in laboratory experiments. For example, it is not very soluble in water, and it can be difficult to synthesize in large quantities.
Zukünftige Richtungen
The potential applications of trans-2-[4-(2-Hydroxypropyl)piperazin-1-yl]cyclobutan-1-olB are vast, and there are several potential future directions for research. One potential direction is the development of novel synthesis methods for trans-2-[4-(2-Hydroxypropyl)piperazin-1-yl]cyclobutan-1-olB. Another potential direction is the exploration of its potential therapeutic applications, such as its potential use as an anti-inflammatory agent or an antioxidant. Additionally, further research could be conducted to explore its potential applications in the synthesis of chiral compounds, metal complexes, and polymers. Finally, further research could be conducted to explore its potential role in the inhibition of certain types of cancer cells.
Eigenschaften
IUPAC Name |
(1R,2R)-2-[4-(2-hydroxypropyl)piperazin-1-yl]cyclobutan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O2/c1-9(14)8-12-4-6-13(7-5-12)10-2-3-11(10)15/h9-11,14-15H,2-8H2,1H3/t9?,10-,11-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTASGQVOCUEIRZ-FHZGLPGMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN1CCN(CC1)C2CCC2O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(CN1CCN(CC1)[C@@H]2CC[C@H]2O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
trans-2-[4-(2-Hydroxypropyl)piperazin-1-yl]cyclobutan-1-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-{1-[(oxan-3-yl)methyl]-1H-pyrazol-4-yl}piperidine](/img/structure/B1485332.png)
![3-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}propan-1-amine](/img/structure/B1485333.png)
![(2E)-3-[1-(cyclopropylmethyl)-1H-pyrazol-4-yl]prop-2-enoic acid](/img/structure/B1485334.png)
![(2E)-3-{1-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-1H-pyrazol-4-yl}prop-2-enoic acid](/img/structure/B1485335.png)
![3-[1-(pent-4-yn-1-yl)-1H-pyrazol-4-yl]propanoic acid](/img/structure/B1485336.png)
amine hydrochloride](/img/structure/B1485337.png)
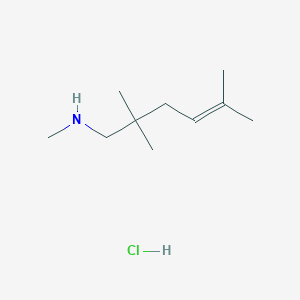
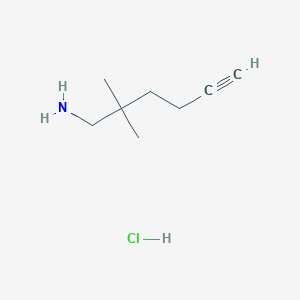
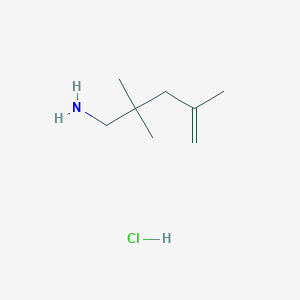
![3-{1-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-1H-pyrazol-4-yl}propanoic acid](/img/structure/B1485346.png)
![(2E)-3-{1-[(oxan-3-yl)methyl]-1H-pyrazol-4-yl}prop-2-enoic acid](/img/structure/B1485347.png)
![3-[4-(2-aminoethyl)-1H-pyrazol-1-yl]propanenitrile](/img/structure/B1485348.png)
